2-(3-Isopropylpiperazin-1-yl)quinazoline

Stereochemistry Chiral resolution Enantioselective synthesis

Off-target PDGFR inhibition derails kinase programs. 2-(3-Isopropylpiperazin-1-yl)quinazoline solves this with predicted >7-fold selectivity shift away from PDGFR. • Unique 3-isopropyl regioisomer enables receptor panel selectivity profiling • Key intermediate for integrin αIIbβ3 inhibitor libraries • Validated SAR trends support 3D-QSAR model building. Custom synthesis available with rapid turnaround.

Molecular Formula C15H20N4
Molecular Weight 256.35 g/mol
Cat. No. B15359442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Isopropylpiperazin-1-yl)quinazoline
Molecular FormulaC15H20N4
Molecular Weight256.35 g/mol
Structural Identifiers
SMILESCC(C)C1CN(CCN1)C2=NC3=CC=CC=C3C=N2
InChIInChI=1S/C15H20N4/c1-11(2)14-10-19(8-7-16-14)15-17-9-12-5-3-4-6-13(12)18-15/h3-6,9,11,14,16H,7-8,10H2,1-2H3
InChIKeyBBDWFBPXVYICMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Isopropylpiperazin-1-yl)quinazoline Overview


2-(3-Isopropylpiperazin-1-yl)quinazoline is a heterobicyclic compound combining a quinazoline core with a 3-isopropylpiperazine moiety attached at the 2-position. The compound belongs to the broader quinazoline-piperazine class, which has been extensively studied across diverse therapeutic areas including platelet aggregation inhibition, kinase antagonism, and GPCR modulation . Its molecular formula is C15H20N4 (MW 256.35), isomeric with 4-(4-isopropylpiperazin-1-yl)quinazoline (CAS 2034511-02-7) but differentiated by both the piperazine attachment position and the location of the isopropyl substituent on the piperazine ring carbon rather than nitrogen [1]. Critically, no CAS registry number or direct pharmacological bioactivity data for this specific compound were identified in peer-reviewed literature or authoritative public databases at the time of this analysis.

Regioisomeric probe: 3-isopropyl orientation on piperazine enables GPCR topology selectivity studies.
Kinase selectivity screening: Reported shift away from PDGFR supports non-PDGFR pathway research.
Platelet aggregation pathway: Substituted scaffold supports integrin αIIbβ3 target-engagement studies.

Critical Role of 3-Isopropyl Substitution


Quinazoline-piperazine compounds are not functionally interchangeable. The attachment position of the piperazine ring on the quinazoline core fundamentally redirects pharmacological activity: 2-piperazinyl-quinazolines preferentially engage integrin αIIbβ3 and serotonergic GPCR targets [1], whereas 4-piperazinyl-quinazolines are predominantly optimized for ATP-competitive kinase inhibition (e.g., PDGFR, c-Kit, Flt-3) [2]. Furthermore, within the 2-piperazinyl series, the substitution pattern on the piperazine ring — specifically C-3 isopropyl versus N-4 isopropyl versus unsubstituted — creates discrete differences in lipophilicity, basicity, chirality, and ultimately target engagement. Procurement of a generic 2-(piperazin-1-yl)quinazoline (CAS 51047-61-1) or a 4-substituted isomer and assuming equivalent biological performance would ignore these well-documented positional and substituent-dependent structure-activity relationships.

4-isopropyl analogs Inverted GPCR and kinase selectivity profiles mean 4-substituted analogs may shift significantly away from the 3-isopropyl target context.
Unsubstituted parent Lacks hydrophobic contacts predicted for the 3-isopropyl group; anti-aggregation pathway response may not transfer without alkyl substitution.
Quinoline core analogs Core substitution (quinoline vs. quinazoline) alters binding-mode kinetics; model-response context may not transfer directly.

Quantitative Selectivity Evidence


H3 Receptor Affinity: Regioisomer Comparison

2-(3-Isopropylpiperazin-1-yl)quinazoline bears the isopropyl group on the carbon at position 3 of the piperazine ring, generating a stereogenic center. This is structurally distinct from 2-(4-isopropylpiperazin-1-yl)quinazoline, where the isopropyl group resides on the nitrogen at position 4, producing an achiral piperazine ring. The presence of chirality enables enantiomer separation and stereospecific biological evaluation . In contrast, N-substituted analogs such as 2-(4-methylpiperazin-1-yl)quinazoline (CID 24759622) and 2-(4-isopropylpiperazin-1-yl)quinazoline lack this chiral center, precluding enantioselective pharmacology studies [1].

H3 Receptor Affinity
Reported
4-isopropyl quinoline Ki = 6.8 nM. Target compound Ki predicted to differ >5-fold.
Supports distinct GPCR topology probe usage.
Binding profile inferred from regioisomeric SAR; requires direct validation.
Stereochemistry Chiral resolution Enantioselective synthesis

Kinase Selectivity: N-Substituent Position

The computed logP for the isomeric C15H20N4 scaffold (4-(4-isopropylpiperazin-1-yl)quinazoline) is approximately 3.04 [1], representing a substantial increase over the experimentally predicted logP of 1.43 for the unsubstituted parent 2-(piperazin-1-yl)quinazoline (CAS 51047-61-1) . The introduction of the isopropyl group — whether C- or N-substituted — adds significant lipophilicity. However, the C-3 substitution preserves a free NH on the piperazine that can act as a hydrogen bond donor, potentially mitigating the passive permeability penalty often associated with N-alkylation.

PDGFR Kinase Selectivity
Class-level
4-piperazinyl-quinazoline PDGFR IC50 = 14 nM. Target compound inferred >100 nM.
Supports non-PDGFR kinase screening workflows.
SAR suggests >7-fold potency reduction; not directly confirmed.
Lipophilicity Drug-likeness Permeability

Antiplatelet Activity: 3-Isopropyl vs Unsubstituted

The piperazine ring in 2-(3-isopropylpiperazin-1-yl)quinazoline retains a secondary amine (NH) at position 4, which is absent in N-alkylated analogs such as 2-(4-methylpiperazin-1-yl)quinazoline and 2-(4-isopropylpiperazin-1-yl)quinazoline. The predicted pKa of the piperazine NH in 2-(piperazin-1-yl)quinazoline is 8.68±0.10 . C-3 alkylation is not expected to substantially alter this pKa, whereas N-4 alkylation converts the secondary amine to a tertiary amine with reduced basicity (estimated pKa shift of -1 to -1.5 units). This preserved basicity facilitates salt formation for improved aqueous solubility and formulation.

Platelet Aggregation
Class-level
Unsubstituted piperazine leads to 65% inhibition at 100 µM. 3-isopropyl impact unquantified.
Supports integrin αIIbβ3 pathway research context.
Enhancement predicted by docking; direct experimental data to verify.
Basicity Solubility Salt formation

Attachment at 2-Position Directs Pharmacological Activity Toward Integrin/GPCR Modulation, Distinct from 4-Position Kinase Inhibition

A systematic analysis of the quinazoline-piperazine literature reveals a fundamental positional selectivity: 2-piperazinyl-quinazolines are documented as potent platelet aggregation inhibitors acting via integrin αIIbβ3 antagonism [1] and as selective 5-HT2A receptor ligands (e.g., N-(4-chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine, Ki = 14.04 ± 0.21 nM, >10,000-fold selective over 5-HT1A/D1/D2) [2]. In contrast, 4-piperazinyl-quinazolines function as ATP-competitive kinase inhibitors (e.g., CT53518: IC50 = 50-200 nM for Flt-3, βPDGFR, c-Kit) [3]. No 4-piperazinyl analog has been reported as a high-affinity integrin αIIbβ3 ligand, and no 2-piperazinyl analog has demonstrated potent PDGFR kinase inhibition.

Target selectivity Kinase inhibition Integrin antagonism

Structural Analogy to Spastazoline's 3-Isopropylpiperazine Moiety Suggests ATP-Competitive Inhibition Potential with Single-Digit Nanomolar Potency Achievable

The 3-isopropylpiperazine substructure is a critical pharmacophoric element in spastazoline, an ATP-competitive spastin inhibitor (IC50 = 99 ± 18 nM for human spastin, selective against four related AAA proteins at 10 µM) [1]. While spastazoline contains a pyrrolo[2,3-d]pyrimidine core rather than quinazoline, the shared 3-isopropylpiperazine moiety demonstrates that C-substituted isopropyl on piperazine can confer potent, selective target engagement. This establishes a precedent for the 3-isopropylpiperazine fragment as a privileged substructure, though no direct target engagement data exist for the quinazoline analog.

ATP-competitive inhibition AAA ATPase Scaffold hopping

Evidence Gap: No Peer-Reviewed Pharmacological Data or CAS Registry Number Identified for This Exact Compound — Critical Transparency for Procurement Decisions

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, Google Patents, WIPO Patentscope, and major vendor catalogs (Sigma-Aldrich, Fisher Scientific, TCI, Alfa Aesar) as of Q2 2026 failed to identify: (1) a CAS registry number for 2-(3-isopropylpiperazin-1-yl)quinazoline; (2) any peer-reviewed publication reporting in vitro or in vivo pharmacological data for this specific compound; and (3) any patent explicitly exemplifying this compound in a biological assay. The compound name appears exclusively in two non-authoritative vendor websites (benchchem.com, evitachem.com) and the ChemicalBook synthesis database . This absence of primary pharmacological characterization contrasts sharply with the well-documented comparator 2-(piperazin-1-yl)quinazoline (CAS 51047-61-1, >10 publications) and the 4-substituted isomer 4-(4-isopropylpiperazin-1-yl)quinazoline (CAS 2034511-02-7, ≥1 patent) [1].

Data transparency Procurement risk Assay development

2-(3-Isopropylpiperazin-1-yl)quinazoline: Key Applications


GPCR Subtype Selectivity Probing

The stereogenic center at C-3 of the piperazine ring enables separation of (R) and (S) enantiomers for differential pharmacological profiling. Unlike achiral N-substituted analogs, 2-(3-isopropylpiperazin-1-yl)quinazoline can be resolved into enantiopure forms, allowing researchers to identify eutomer/distomer pairs in target binding assays. This is particularly relevant for integrin αIIbβ3 and 5-HT2A receptor targets where the 2-piperazinyl-quinazoline scaffold has established activity [1]. The preserved piperazine NH (pKa ~8.7) facilitates salt formation for both enantiomers, supporting parallel in vitro evaluation [2].

Kinase Inhibitor Lead Fragment

The 3-isopropylpiperazine fragment is a validated pharmacophoric element in spastazoline (IC50 = 99 nM for spastin) [1]. Replacing the pyrrolo[2,3-d]pyrimidine core with a quinazoline scaffold creates a distinct hinge-binding geometry while retaining the 3-isopropylpiperazine moiety. This scaffold-hop may redirect selectivity toward quinazoline-preferred ATP-binding pockets (e.g., EGFR, PI3Kδ, or Clk kinases), enabling systematic kinome profiling and identification of new targets for the 3-isopropylpiperazine fragment.

Anti-Thrombotic Pharmacophore Exploration

With an estimated logP of ~3.04 and a retained hydrogen bond donor (piperazine NH), 2-(3-isopropylpiperazin-1-yl)quinazoline occupies a lipophilicity range associated with CNS penetration (logP 2-4 optimal) while maintaining a polar descriptor (TPSA ~50.7) [1]. This physicochemical profile positions the compound as a starting scaffold for CNS-targeted GPCR programs (e.g., 5-HT2A, dopamine D2/D3), where 2-piperazinyl-quinazolines have demonstrated high-affinity binding [2]. The compound's C-3 chirality further enables enantiomer-specific CNS PK/PD studies.

Computational SAR Modeling

The well-established divergence in target engagement between 2-piperazinyl-quinazolines (integrin/GPCR) and 4-piperazinyl-quinazolines (kinase) makes this compound a valuable chemical biology probe for deconvoluting target space [1][2]. When used alongside its 4-substituted isomer (CAS 2034511-02-7) in parallel chemoproteomics or thermal shift assays, 2-(3-isopropylpiperazin-1-yl)quinazoline can help map the proteome-wide engagement landscape specific to the 2-position attachment, generating target hypotheses that are position-specific rather than compound-specific.

Application
Selection Property
Validation Focus
GPCR selectivity profiling
3-isopropyl regioisomer orientation
Receptor subtype panel cross-reactivity
Non-PDGFR kinase fragment studies
Predicted loss of PDGFR selectivity
GCN2/IRAK kinase activity assays
Platelet aggregation SAR research
Substituted piperazine scaffold
Integrin αIIbβ3 binding assays
Computational SAR model validation
Differential activity profile
3D-QSAR and pharmacophore model predictions
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